molecular formula C21H17N5O2 B3893438 5-amino-3-[(Z)-1-cyano-2-(2,5-dimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile

5-amino-3-[(Z)-1-cyano-2-(2,5-dimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile

Cat. No.: B3893438
M. Wt: 371.4 g/mol
InChI Key: ZJQLWIBORKZGII-XNTDXEJSSA-N
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Description

5-amino-3-[(Z)-1-cyano-2-(2,5-dimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile is a complex organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(Z)-1-cyano-2-(2,5-dimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 1,3-diphenyl-5-amino-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often catalyzed by p-toluenesulfonic acid (p-TSA) in water, yielding the desired pyrazole derivatives with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-amino-3-[(Z)-1-cyano-2-(2,5-dimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

5-amino-3-[(Z)-1-cyano-2-(2,5-dimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-3-[(Z)-1-cyano-2-(2,5-dimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-phenylpyrazole-4-carbonitrile: A simpler analog with similar reactivity but lacking the additional functional groups.

    3,5-diamino-1-phenylpyrazole-4-carbonitrile: Contains an additional amino group, which may alter its chemical properties and reactivity.

Uniqueness

5-amino-3-[(Z)-1-cyano-2-(2,5-dimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile is unique due to its combination of functional groups, which provide a versatile platform for further chemical modifications. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-(2,5-dimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2/c1-27-17-8-9-19(28-2)14(11-17)10-15(12-22)20-18(13-23)21(24)26(25-20)16-6-4-3-5-7-16/h3-11H,24H2,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQLWIBORKZGII-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-amino-3-[(Z)-1-cyano-2-(2,5-dimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile
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5-amino-3-[(Z)-1-cyano-2-(2,5-dimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile
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5-amino-3-[(Z)-1-cyano-2-(2,5-dimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile
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5-amino-3-[(Z)-1-cyano-2-(2,5-dimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile
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5-amino-3-[(Z)-1-cyano-2-(2,5-dimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile
Reactant of Route 6
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5-amino-3-[(Z)-1-cyano-2-(2,5-dimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile

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